Band Gap Comparison: ZnSb Exhibits Significantly Smaller Band Gap than Zn₄Sb₃, Enabling Lower-Temperature Operation
ZnSb possesses an indirect band gap of approximately 0.56 eV, which is less than half the reported band gap of Zn₄Sb₃ at approximately 1.2 eV [1]. This smaller band gap enables ZnSb to function effectively at lower temperatures and with different carrier activation characteristics compared to the wider-band-gap Zn₄Sb₃ phase.
| Evidence Dimension | Electronic Band Gap |
|---|---|
| Target Compound Data | 0.56 eV (indirect) |
| Comparator Or Baseline | Zn₄Sb₃: 1.2 eV |
| Quantified Difference | 0.64 eV (approximately 53% smaller) |
| Conditions | Room temperature, orthorhombic crystal structure |
Why This Matters
A smaller band gap influences intrinsic carrier concentration and optimal operating temperature range, making ZnSb more suitable for lower-temperature thermoelectric applications than Zn₄Sb₃.
- [1] Wikipedia contributors. Zinc antimonide. Wikipedia, The Free Encyclopedia. Archived from the original on 2015-12-14. View Source
